molecular formula C12H8IN3O2S B225390 1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole

1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole

Cat. No. B225390
M. Wt: 385.18 g/mol
InChI Key: RGXGETXEOFFURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole, commonly known as IBT, is a chemical compound that has been extensively studied for its potential applications in scientific research. IBT is a benzotriazole derivative that has been found to exhibit a wide range of biological activities, including enzyme inhibition and antitumor properties.

Mechanism of Action

The mechanism of action of IBT is not fully understood, but it is thought to involve the inhibition of enzyme activity. IBT has been found to bind to the active site of enzymes, blocking their function. This leads to a decrease in the activity of the enzyme, which can have a wide range of biological effects.
Biochemical and Physiological Effects:
IBT has been found to have a wide range of biochemical and physiological effects. In addition to its enzyme inhibitory and antitumor properties, IBT has also been found to exhibit anti-inflammatory and antiviral properties. IBT has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the replication of a wide range of viruses, including HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

IBT has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it can be easily modified to create analogs with different biological properties. IBT is also highly soluble in a wide range of solvents, making it easy to work with in the lab.
However, there are also some limitations to the use of IBT in lab experiments. IBT has been found to be cytotoxic at high concentrations, which can limit its use in cell-based assays. IBT also has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Future Directions

There are several potential future directions for the study of IBT. One area of research is the development of new IBT analogs with improved biological properties. Another area of research is the study of the long-term effects of IBT in vivo, including its potential as a cancer therapy. Finally, the use of IBT in combination with other drugs or therapies is an area of research that holds promise for the development of new treatments for a wide range of diseases.

Synthesis Methods

The synthesis of IBT involves the reaction of 4-iodobenzenesulfonyl chloride with 1H-1,2,3-benzotriazole in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonylurea, which is then cyclized to form the final product. The yield of IBT can be improved by using a polar solvent, such as DMF or DMSO, and by optimizing the reaction conditions, such as the reaction time and temperature.

Scientific Research Applications

IBT has been extensively studied for its potential applications in scientific research. One of the most promising applications of IBT is as an enzyme inhibitor. IBT has been found to inhibit a wide range of enzymes, including kinases, proteases, and phosphodiesterases. This makes IBT a valuable tool for studying the function of these enzymes in biological systems.
In addition to its enzyme inhibitory properties, IBT has also been found to exhibit antitumor properties. IBT has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. This makes IBT a potential candidate for the development of new cancer therapies.

properties

Product Name

1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole

Molecular Formula

C12H8IN3O2S

Molecular Weight

385.18 g/mol

IUPAC Name

1-(4-iodophenyl)sulfonylbenzotriazole

InChI

InChI=1S/C12H8IN3O2S/c13-9-5-7-10(8-6-9)19(17,18)16-12-4-2-1-3-11(12)14-15-16/h1-8H

InChI Key

RGXGETXEOFFURO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=C(C=C3)I

Canonical SMILES

C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=C(C=C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.